- Transnitrosation by N-aryl-N-nitrosoureas; NO-carrying O-nitrosoisourea, Chemical & Pharmaceutical Bulletin, 1994, 42(9), 1760-7

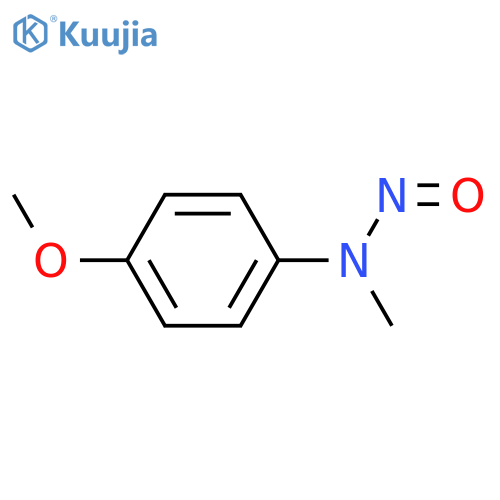

Cas no 940-11-4 (4-methoxy-N-methyl-N-nitrosoaniline)

940-11-4 structure

상품 이름:4-methoxy-N-methyl-N-nitrosoaniline

4-methoxy-N-methyl-N-nitrosoaniline 화학적 및 물리적 성질

이름 및 식별자

-

- 4-methoxy-N-methyl-N-nitrosoaniline

- N-(4-methoxyphenyl)-N-methylnitrous amide

- 4-Methoxy-N-methyl-N-nitrosobenzenamine (ACI)

- p-Anisidine, N-methyl-N-nitroso- (6CI, 7CI, 8CI)

- (4-Methoxyphenyl)methyl(nitroso)amine

- 4-Methoxy-N-nitroso-N-methylaniline

- Methyl(4-methoxyphenyl)nitrosamine

- N-Methyl-p-methoxy-N-nitrosoaniline

- N-Nitroso-N-methyl-p-anisidine

- p-Methoxy-N-methyl-N-nitrosoaniline

- p-Methoxy-N-nitroso-N-methylaniline

-

- MDL: MFCD00464098

- 인치: 1S/C8H10N2O2/c1-10(9-11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3

- InChIKey: KGZKEAKAKSKGAA-UHFFFAOYSA-N

- 미소: O=NN(C)C1C=CC(OC)=CC=1

계산된 속성

- 정밀분자량: 166.074227566g/mol

- 동위원소 질량: 166.074227566g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 4

- 중원자 수량: 12

- 회전 가능한 화학 키 수량: 2

- 복잡도: 144

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 1.7

- 토폴로지 분자 극성 표면적: 41.9Ų

4-methoxy-N-methyl-N-nitrosoaniline 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-22382213-0.1g |

4-methoxy-N-methyl-N-nitrosoaniline |

940-11-4 | 95% | 0.1g |

$311.0 | 2024-06-20 | |

| Enamine | EN300-22382213-10g |

4-methoxy-N-methyl-N-nitrosoaniline |

940-11-4 | 95% | 10g |

$3851.0 | 2023-09-15 | |

| 1PlusChem | 1P01OUA7-10g |

Benzenamine, 4-methoxy-N-methyl-N-nitroso- |

940-11-4 | 95% | 10g |

$4822.00 | 2024-04-19 | |

| Enamine | EN300-22382213-1g |

4-methoxy-N-methyl-N-nitrosoaniline |

940-11-4 | 95% | 1g |

$896.0 | 2023-09-15 | |

| Aaron | AR01OUIJ-100mg |

Benzenamine, 4-methoxy-N-methyl-N-nitroso- |

940-11-4 | 95% | 100mg |

$453.00 | 2023-12-15 | |

| Aaron | AR01OUIJ-500mg |

Benzenamine, 4-methoxy-N-methyl-N-nitroso- |

940-11-4 | 95% | 500mg |

$985.00 | 2023-12-15 | |

| 1PlusChem | 1P01OUA7-100mg |

Benzenamine, 4-methoxy-N-methyl-N-nitroso- |

940-11-4 | 95% | 100mg |

$447.00 | 2024-04-19 | |

| Enamine | EN300-22382213-2.5g |

4-methoxy-N-methyl-N-nitrosoaniline |

940-11-4 | 95% | 2.5g |

$1755.0 | 2024-06-20 | |

| Enamine | EN300-22382213-1.0g |

4-methoxy-N-methyl-N-nitrosoaniline |

940-11-4 | 95% | 1.0g |

$896.0 | 2024-06-20 | |

| Enamine | EN300-22382213-5.0g |

4-methoxy-N-methyl-N-nitrosoaniline |

940-11-4 | 95% | 5.0g |

$2598.0 | 2024-06-20 |

4-methoxy-N-methyl-N-nitrosoaniline 합성 방법

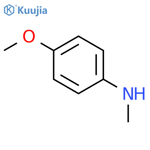

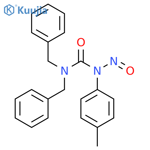

Synthetic Routes 1

반응 조건

1.1 Solvents: Carbon tetrachloride

참조

Synthetic Routes 2

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 0.5 h, 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C

참조

- Rhodium-catalyzed tandem acylmethylation/annulation of N-nitrosoanilines with sulfoxonium ylides for the synthesis of substituted indazole N-oxides, Organic & Biomolecular Chemistry, 2020, 18(21), 4014-4018

Synthetic Routes 3

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C

참조

- Rhodium-catalyzed oxidative C-H/C-H cross-coupling of aniline with heteroarene: N-nitroso group enabled mild conditions, Chemical Communications (Cambridge, 2018, 54(56), 7794-7797

Synthetic Routes 4

Synthetic Routes 5

반응 조건

1.1 Catalysts: Hydrochloric acid Solvents: Acetonitrile , Water ; 30 min, 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C

참조

- Rapid Access to Polysubstituted Tetrahydrocarbazol-4-ones via Sequential Selective C-H Functionalization from N-Nitrosoanilines, Chinese Journal of Chemistry, 2023, 41(16), 1957-1962

Synthetic Routes 6

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 0.5 h, 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C

참조

- Rh(III)-catalyzed, hydrazine-directed C-H functionalization with 1-alkynylcyclobutanols: a new strategy for 1H-indazoles, Chemical Communications (Cambridge, 2020, 56(54), 7415-7418

Synthetic Routes 7

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 0.5 h, 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C

참조

- Traceless Directing Strategy: Efficient Synthesis of N-Alkyl Indoles via Redox-Neutral C-H Activation, Organic Letters, 2013, 15(20), 5294-5297

Synthetic Routes 8

반응 조건

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 40 min, cooled

참조

- Structures of Reactive Nitrenium Ions: Time-Resolved Infrared Laser Flash Photolysis and Computational Studies of Substituted N-Methyl-N-arylnitrenium Ions, Journal of the American Chemical Society, 2000, 122(34), 8271-8278

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 0.5 h, 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min; 1 h

1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min; 1 h

참조

- Electrochemically mediated decarboxylative acylation of N-nitrosoanilines with α-oxocarboxylic acids, Chinese Chemical Letters, 2023, 34(2),

Synthetic Routes 12

반응 조건

1.1 Reagents: Sodium nitrite , Hydrochloric acid , Water Solvents: Acetonitrile ; 5 - 10 min, 0 °C; 1 h, 0 °C

참조

- Expedient delivery of quinolinone drugs via a traceless N-nitroso enabled oxidative Heck/amidation cascade, Chemical Communications (Cambridge, 2022, 58(100), 13959-13962

Synthetic Routes 13

반응 조건

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; 5 - 10 min, 0 °C; 1 h, 0 °C

참조

- Modular construction of functionalized anilines via switchable C-H and N-alkylations of traceless N-nitroso anilines with olefins, Organic Chemistry Frontiers, 2022, 9(10), 2746-2752

Synthetic Routes 14

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C

참조

- Rhodium(III)-Catalyzed Directed C-H Amidation of N-Nitrosoanilines and Subsequent Formation of 1,2-Disubstituted Benzimidazoles, Chemistry - An Asian Journal, 2017, 12(21), 2804-2808

Synthetic Routes 15

Synthetic Routes 16

반응 조건

1.1 Reagents: Nitromethane , 1,8-Diazabicyclo[5.4.0]undec-7-ene , Potassium persulfate ; 10 min, rt

1.2 2 h, 60 °C

1.2 2 h, 60 °C

참조

- Potassium Persulfate-promoted N-nitrosation of Secondary and Tertiary Amines with Nitromethane under Mild Conditions, Asian Journal of Organic Chemistry, 2018, 7(10), 2113-2119

Synthetic Routes 17

반응 조건

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 10 min, 0 °C; 1.5 h, 0 °C

참조

- Condition-Controlled Selective Synthesis of Pyranone-Tethered Indazoles or Carbazoles through the Cascade Reactions of N-Nitrosoanilines with Iodonium Ylides, Organic Letters, 2023, 25(24), 4422-4428

Synthetic Routes 18

반응 조건

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 5 - 10 min, < 10 °C; 1 h, < 10 °C

참조

- Rhodium(III)-Catalyzed N-Nitroso-Directed C-H Olefination of Arenes. High-Yield, Versatile Coupling under Mild Conditions, Journal of the American Chemical Society, 2013, 135(1), 468-473

Synthetic Routes 19

반응 조건

1.1 Reagents: Nitromethane , 1,8-Diazabicyclo[5.4.0]undec-7-ene , Oxygen Catalysts: Copper(II) triflate

1.2 19 h, 90 °C

1.2 19 h, 90 °C

참조

- Copper(II)-catalyzed oxidative N-nitrosation of secondary and tertiary amines with nitromethane under an oxygen atmosphere, Chemical Communications (Cambridge, 2015, 51(58), 11638-11641

Synthetic Routes 20

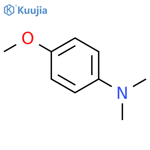

4-methoxy-N-methyl-N-nitrosoaniline Raw materials

- 4-Methoxy-N-methylaniline

- 4-Methoxy-N,N-dimethylaniline

- Urea, N-(4-methylphenyl)-N-nitroso-N',N'-bis(phenylmethyl)-

4-methoxy-N-methyl-N-nitrosoaniline Preparation Products

4-methoxy-N-methyl-N-nitrosoaniline 관련 문헌

-

1. Transition-metal–carbon bonds. Part 46. Cyclopalladation and cycloplatination of N-alkyl-N-nitrosoanilinesAnthony G. Constable,Walter S. McDonald,Bernard L. Shaw J. Chem. Soc. Dalton Trans. 1980 2282

-

2. Structural studies on bio-active compounds. Part 3. Re-examination of the hydrolysis of the antimalarial drug pyrimethamine and related derivatives and crystal structure of a hydrolysis productRoger J. Griffin,Carl H. Schwalbe,Malcolm F. G. Stevens,Kait P. Wong J. Chem. Soc. Perkin Trans. 1 1985 2267

-

3. Transition-metal–carbon bonds. Part 46. Cyclopalladation and cycloplatination of N-alkyl-N-nitrosoanilinesAnthony G. Constable,Walter S. McDonald,Bernard L. Shaw J. Chem. Soc. Dalton Trans. 1980 2282

940-11-4 (4-methoxy-N-methyl-N-nitrosoaniline) 관련 제품

- 1805119-92-9(2-Bromo-3,6-difluorobenzyl bromide)

- 1805983-36-1(2-Chloro-5-(difluoromethyl)-3-fluoro-6-methylpyridine)

- 2308463-89-8((3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetamidopentanoic acid)

- 2138265-30-0(5-chloro-7-cyclopropyl-2-methyl-1,2,4triazolo1,5-apyridine)

- 1443335-08-7(Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate)

- 2416233-60-6(methyl 8-amino-5-silaspiro4.5decane-8-carboxylate)

- 1839662-48-4(2-[Cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 2171743-63-6(3-(cyanomethyl)(prop-2-yn-1-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 17076-14-1(4-ethoxypyridine-2-carboxylic acid)

- 2172041-79-9(3-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)methylpentanoic acid)

추천 공급업체

Amadis Chemical Company Limited

(CAS:940-11-4)4-methoxy-N-methyl-N-nitrosoaniline

순결:99%

재다:1g

가격 ($):1410